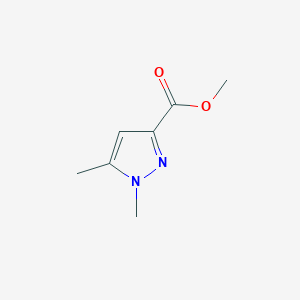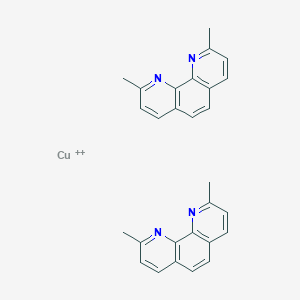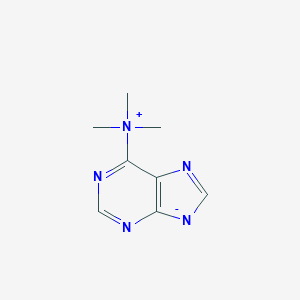
6-(Trimethylazaniumyl)purin-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trimethylazaniumyl)purin-9-ide, also known as Adenosine 5'-triphosphate (ATP), is a molecule that contains high energy bonds and plays a vital role in cellular metabolism. ATP is found in all living organisms and is essential for various biological processes, including muscle contraction, nerve impulse transmission, and protein synthesis.
Wirkmechanismus
ATP acts as a source of energy in the body and is involved in various cellular processes. ATP is hydrolyzed by enzymes called ATPases, which break the high-energy phosphate bond and release energy. This energy is then used to power various cellular processes, such as muscle contraction and nerve impulse transmission.
Biochemische Und Physiologische Effekte
ATP has numerous biochemical and physiological effects on the body. ATP is essential for muscle contraction and is involved in the regulation of blood flow and oxygen delivery to tissues. ATP is also involved in the regulation of ion channels and the maintenance of membrane potential in nerve cells. Additionally, ATP is involved in the regulation of various cellular processes, including protein synthesis and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
ATP has numerous advantages for lab experiments, including its availability and ease of use. ATP is readily available and can be easily synthesized in the lab. Additionally, ATP is stable and can be stored for long periods. However, ATP has some limitations for lab experiments, including its sensitivity to pH and temperature. ATP is also susceptible to degradation by enzymes, which can limit its use in some experiments.
Zukünftige Richtungen
There are numerous future directions for research on ATP, including the development of new ATP analogs and inhibitors. Additionally, research on the regulation of ATP synthesis and degradation could lead to new therapies for various diseases, including cancer and metabolic disorders. Further research on the role of ATP in cellular signaling and gene expression could also lead to new insights into cellular processes and disease mechanisms. Finally, research on the use of ATP in nanotechnology and biotechnology could lead to new applications in drug delivery and biosensing.
Synthesemethoden
ATP can be synthesized in the body through two main pathways: glycolysis and oxidative phosphorylation. In glycolysis, glucose is broken down into pyruvate, which produces ATP through substrate-level phosphorylation. In oxidative phosphorylation, ATP is produced through the electron transport chain, which uses energy from the oxidation of nutrients to generate a proton gradient across the inner mitochondrial membrane. ATP synthase then uses the energy from the proton gradient to produce ATP.
Wissenschaftliche Forschungsanwendungen
ATP has numerous scientific research applications, including the study of cellular metabolism, muscle contraction, and nerve impulse transmission. ATP is also used as a substrate for various enzymes, including kinases and ATPases, which are involved in various cellular processes. Additionally, ATP is used in molecular biology techniques, such as DNA sequencing and polymerase chain reaction (PCR).
Eigenschaften
CAS-Nummer |
14612-26-1 |
|---|---|
Produktname |
6-(Trimethylazaniumyl)purin-9-ide |
Molekularformel |
C8H11N5 |
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
InChI-Schlüssel |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Kanonische SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Andere CAS-Nummern |
14612-26-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



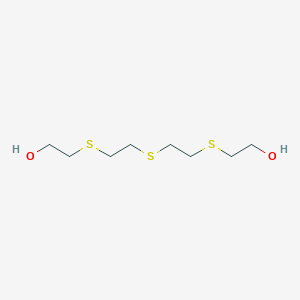
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
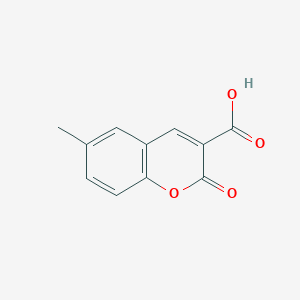
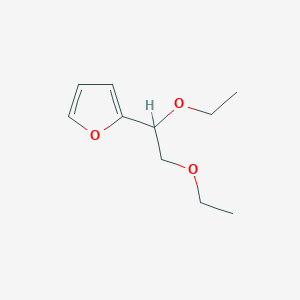
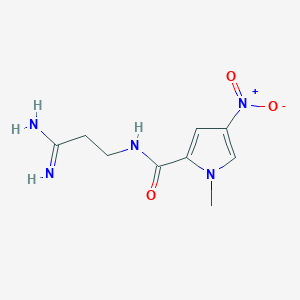
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
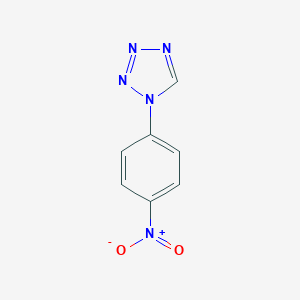
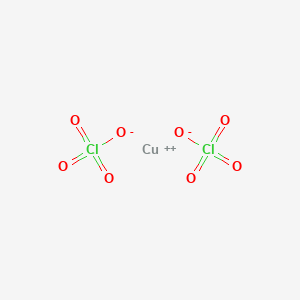
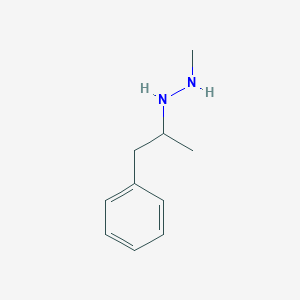

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

